5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one
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Overview
Description
5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a nonyl chain attached to a dihydroxyphenyl group and a methylideneoxolanone ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a dihydroxybenzene derivative with a nonyl halide, followed by cyclization to form the oxolanone ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxolanone ring can be reduced to form corresponding alcohols.
Substitution: The nonyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced oxolanone derivatives.
Substitution: Various substituted nonyl derivatives.
Scientific Research Applications
5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The nonyl chain and oxolanone ring may interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylidenedihydrofuran-2(3H)-one
- 5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.
Properties
CAS No. |
104876-09-7 |
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Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[9-(2,3-dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C20H28O4/c1-15-14-17(24-20(15)23)12-8-6-4-2-3-5-7-10-16-11-9-13-18(21)19(16)22/h9,11,13,17,21-22H,1-8,10,12,14H2 |
InChI Key |
SKCQGHHJJUEPFL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)CCCCCCCCCC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
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